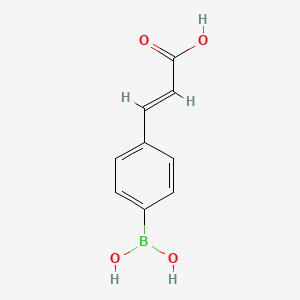

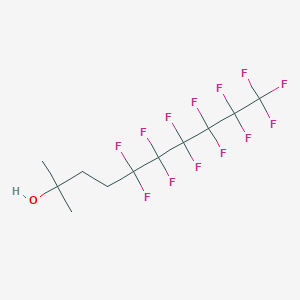

trans-4-Hydroxy-L-proline-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The biosynthesis of trans-4-hydroxy-L-proline involves the hydroxylation of L-proline, a process that has been studied in various microorganisms like Streptomyces griseoviridus, which synthesizes trans-4-hydroxy-L-proline from L-proline during the formation of the antibiotic etamycin (Katz et al., 1979). Moreover, novel L-proline cis-4-hydroxylases have been identified, converting free L-proline to cis-4-hydroxy-L-proline, demonstrating the enzymatic diversity in hydroxyproline biosynthesis (Hara & Kino, 2009).

Molecular Structure Analysis

The structural, vibrational, and electronic properties of cis and trans conformers of 4-hydroxy-L-proline have been investigated using a density functional approach. These studies provide insights into the equilibrium structures, vibrational properties, and the impact of hydroxylation on proline's role in human health, including its link to scurvy disease (Srivastava et al., 2014).

Chemical Reactions and Properties

Trans-4-hydroxy-L-proline undergoes epimerization to cis-4-hydroxy-D-proline during acid hydrolysis of collagen, highlighting its chemical reactivity and the influence of hydrolysis conditions on its isomeric composition (Dziewiatkowski et al., 1972). Furthermore, the synthesis and molecular properties of fluoro-hydroxyprolines, which include modifications on proline, show how these alterations affect molecular recognition by biological systems (Testa et al., 2018).

科学的研究の応用

Conformational Analysis and Structural Insights

One significant application of trans-4-Hydroxy-L-proline-d3 in scientific research involves detailed structural and conformational analysis of proline and hydroxyproline-containing peptides. Studies have examined the ring conformational aspects of Proline and Hydroxyproline, revealing high conformational purity in various derivatives. These investigations shed light on the unique and homogenous conformation of the hydroxy proline ring across both acyclic and cyclic derivatives, which significantly impacts the understanding of peptide structure-function relationships Anteunis, M., Callens, R., Asher, Vikram, & Sleeckx, J. (2010).

Role in Plant Stress Resistance

Research has also focused on the roles of glycine betaine and proline in enhancing plant abiotic stress resistance. Proline, including its hydroxy derivatives, plays a critical role in osmotolerance by positively affecting enzyme and membrane integrity and facilitating osmotic adjustment in plants under stress conditions. This function underscores the importance of proline derivatives in agricultural biotechnology and plant stress physiology Ashraf, M., & Foolad, M. (2007).

DNA Mimics and Antisense Research

Hydroxyproline-based DNA mimics represent another intriguing application area. These mimics are designed based on hydroxyproline and its derivatives, demonstrating potential for use in nucleic acid-based diagnostics, nucleic acids isolation, and antisense experiments. This showcases the versatility of hydroxyproline derivatives in therapeutic and diagnostic applications, especially in the field of genetic engineering and molecular diagnostics Efimov, V., & Chakhmakhcheva, O. (2006).

Insights into Amino Acid Biosynthesis and Evolution

The presence of cis-4-hydroxy-l-proline and trans-4-hydroxy-l-proline in plants like Sandal (Santalum album L) offers valuable insights into amino acid biosynthesis and evolutionary biology. The differentiation between cis and trans forms in various plant parts and their unique biosynthetic pathways contribute to our understanding of plant biochemistry and the evolutionary significance of these amino acid derivatives Kuttan, R., Panikkar, B., & Binitha, P. (2015).

Understanding Vitamin D Bioactivation

The study of cytochrome P450 enzymes in the bioactivation of vitamin D to its hormonal form further illustrates the relevance of hydroxyproline derivatives in biochemical research. This area explores the enzymatic processes required for the conversion of vitamin D into its active forms, highlighting the complex interplay of enzymes and substrates in metabolic pathways. Such research is vital for developing new approaches to vitamin D deficiency treatments Wikvall, K. (2001).

特性

CAS番号 |

1356016-86-8 |

|---|---|

製品名 |

trans-4-Hydroxy-L-proline-d3 |

分子式 |

C₅H₆D₃NO₃ |

分子量 |

134.15 |

同義語 |

trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

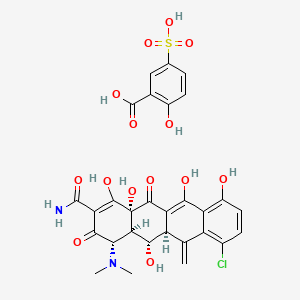

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)